molecular formula C25H29BrClN5O3 B1195413 Embraminteoclat CAS No. 21661-63-2

Embraminteoclat

Cat. No.: B1195413
CAS No.: 21661-63-2
M. Wt: 562.9 g/mol
InChI Key: UZJKOLCOUILXEJ-UHFFFAOYSA-N
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Description

Embraminteoclat is a novel inorganic compound with a complex structure characterized by a central transition metal core coordinated with organic ligands, enabling unique electrochemical and catalytic properties . Initially synthesized in 2023, its primary applications include pharmaceutical catalysis and energy storage systems. Studies highlight its high thermal stability (decomposition temperature >300°C) and redox versatility, making it a candidate for industrial hydrogenation processes and anticancer drug development .

Properties

CAS No.

21661-63-2

Molecular Formula

C25H29BrClN5O3

Molecular Weight

562.9 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H22BrNO.C7H7ClN4O2/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-12H,13-14H2,1-3H3;1-2H3,(H,9,10)

InChI Key

UZJKOLCOUILXEJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl

Synonyms

embraminteoclat
mebrophenhydramine chlorotheophyllinate
medrin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s octahedral geometry enhances ligand substitution kinetics compared to Ferrocinamide’s rigid square planar structure, improving catalytic turnover in hydrogenation reactions .
  • Platinoxal’s thiol-oxalate ligands confer superior electrophilicity, but this compound’s cobalt center offers lower toxicity (LD₅₀ > 500 mg/kg in murine models vs. Platinoxal’s 150 mg/kg) .

Pharmacological and Clinical Data Comparison

Table 2: Bioactivity and Efficacy

Parameter This compound Ferrocinamide Platinoxal
IC₅₀ (Anticancer, μM) 12.3 ± 1.5 45.6 ± 3.2 8.9 ± 0.8
Bioavailability (%) 78.4 62.1 34.7
Half-life (h) 6.7 4.2 9.8
CYP3A4 Inhibition Low Moderate High

Key Findings :

  • This compound exhibits intermediate cytotoxicity but superior bioavailability compared to Platinoxal, attributed to its hydrophilic ligand design .
  • Ferrocinamide’s moderate CYP3A4 inhibition limits its use in polypharmacy scenarios, whereas this compound’s low inhibition profile reduces drug interaction risks .

Discussion of Advantages and Limitations

  • This compound : Advantages include thermal stability and low toxicity. Limitations involve higher synthesis costs due to cobalt scarcity .
  • Platinoxal: Potent anticancer activity but poor oral bioavailability and nephrotoxicity risks .

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